molecular formula C7H17NO6S B8254073 (2S)-3-[bis(2-hydroxyethyl)azaniumyl]-2-hydroxypropane-1-sulfonate

(2S)-3-[bis(2-hydroxyethyl)azaniumyl]-2-hydroxypropane-1-sulfonate

Cat. No.: B8254073
M. Wt: 243.28 g/mol
InChI Key: XCBLFURAFHFFJF-ZETCQYMHSA-N
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Description

(2S)-3-[bis(2-hydroxyethyl)azaniumyl]-2-hydroxypropane-1-sulfonate is a zwitterionic compound commonly used in biochemical and molecular biology research. It is known for its buffering capacity and is often utilized in various laboratory applications due to its stability and compatibility with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-[bis(2-hydroxyethyl)azaniumyl]-2-hydroxypropane-1-sulfonate typically involves the reaction of 3-chloro-2-hydroxypropane-1-sulfonic acid with bis(2-hydroxyethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired zwitterionic compound. The process involves:

    Reactants: 3-chloro-2-hydroxypropane-1-sulfonic acid and bis(2-hydroxyethyl)amine.

    Conditions: The reaction is usually conducted in an aqueous medium at a controlled pH and temperature to facilitate the formation of the zwitterion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-[bis(2-hydroxyethyl)azaniumyl]-2-hydroxypropane-1-sulfonate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S)-3-[bis(2-hydroxyethyl)azaniumyl]-2-hydroxypropane-1-sulfonate is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a buffering agent in various chemical reactions, maintaining pH stability.

    Biology: The compound is used in cell culture media and enzyme assays to provide a stable environment for biological reactions.

    Medicine: It is utilized in drug formulation and delivery systems due to its biocompatibility.

    Industry: The compound finds applications in the manufacturing of pharmaceuticals and cosmetics, where pH control is crucial.

Mechanism of Action

The buffering capacity of (2S)-3-[bis(2-hydroxyethyl)azaniumyl]-2-hydroxypropane-1-sulfonate is due to its ability to donate and accept protons, thereby maintaining a stable pH. The molecular targets include various enzymes and proteins that require a specific pH range for optimal activity. The compound interacts with these targets through hydrogen bonding and electrostatic interactions, stabilizing their structure and function.

Comparison with Similar Compounds

Similar Compounds

    Tris(hydroxymethyl)aminomethane (Tris): Another common buffering agent used in biological research.

    2-(N-morpholino)ethanesulfonic acid (MES): A zwitterionic buffer with similar applications in biochemistry.

Uniqueness

(2S)-3-[bis(2-hydroxyethyl)azaniumyl]-2-hydroxypropane-1-sulfonate is unique due to its specific pKa value, which makes it suitable for buffering in a particular pH range. Its zwitterionic nature also provides stability in various biochemical applications, making it a preferred choice over other buffers in certain scenarios.

Properties

IUPAC Name

(2S)-3-[bis(2-hydroxyethyl)azaniumyl]-2-hydroxypropane-1-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO6S/c9-3-1-8(2-4-10)5-7(11)6-15(12,13)14/h7,9-11H,1-6H2,(H,12,13,14)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBLFURAFHFFJF-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)[NH+](CCO)CC(CS(=O)(=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CO)[NH+](CCO)C[C@@H](CS(=O)(=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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